molecular formula C19H23NO2S B2939375 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1091395-98-0

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2939375
CAS No.: 1091395-98-0
M. Wt: 329.46
InChI Key: UTHGCMPVUUZGAO-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenyl-substituted cyclopentylmethyl group and a thiophen-2-yl moiety. Its structure combines lipophilic (cyclopentyl, methoxyphenyl) and electron-rich heterocyclic (thiophene) components, which may influence its pharmacological profile.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-16-8-6-15(7-9-16)19(10-2-3-11-19)14-20-18(21)13-17-5-4-12-23-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHGCMPVUUZGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₉H₂₃N₁O₂S
Molecular Weight 329.5 g/mol
CAS Number 1091395-98-0

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit antioxidant properties, which can mitigate oxidative stress in various biological systems. For instance, studies have shown that similar acetamides can significantly reduce the production of reactive oxygen species (ROS) in vitro, suggesting a protective effect against oxidative damage .

Inhibition of Myeloperoxidase (MPO)

A related area of interest is the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory processes. Compounds designed with similar moieties have demonstrated selective inhibition of MPO, which may lead to therapeutic applications in treating autoimmune and inflammatory disorders . The mechanism often involves time-dependent, irreversible binding to the enzyme, indicating a strong pharmacological profile.

The mechanisms by which this compound exerts its biological effects may involve:

  • Covalent Binding : Similar compounds show that covalent modification of target proteins can lead to prolonged inhibition.
  • Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in inflammation and cellular stress responses.

Preclinical Evaluations

Several preclinical studies have highlighted the efficacy of compounds structurally related to this compound. For example:

  • Study on Inflammatory Response : A study demonstrated that a compound with a similar structure reduced MPO activity in lipopolysaccharide-stimulated human blood, suggesting potential use in inflammatory conditions .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with similar structures exhibited cytotoxic effects, leading to reduced cell viability through mechanisms such as apoptosis and necrosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of related acetamide derivatives:

Compound Name / ID Key Substituents Biological Activity Reference
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline sulfonyl, morpholine Anti-cancer (HCT-1, MCF-7, PC-3 cell lines)
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (4a-4i) Thiazole, diphenyl groups MAO-A/MAO-B inhibition (neurological disorders)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-3-cyano, thiophen-2-yl Synthesis described; activity not reported
2-((3-((2-Benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide (9j) Quinoline-thio, benzoylhydrazine In vitro inhibitor screening (unspecified targets)
GPR139 agonists (e.g., Compound 20a) Pyrrolo[1,2-d][1,2,4]triazinone, 4-methoxyphenyl GPR139 agonism (social interaction disorders)
Target compound : N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-(thiophen-2-yl)acetamide Cyclopentylmethyl-4-methoxyphenyl, thiophen-2-yl Hypothesized anti-cancer or CNS activity based on structural parallels N/A

Pharmacological Activity Comparison

  • Anti-cancer Activity: Compounds like 40 () demonstrate potent anti-cancer effects via quinazoline sulfonyl groups, which enhance DNA intercalation or kinase inhibition.
  • MAO Inhibition : Thiazole-containing derivatives (e.g., 4a-4i ) inhibit MAO enzymes, critical in neurodegenerative diseases. The target compound’s thiophene group may reduce MAO affinity compared to thiazole but could modulate other CNS targets (e.g., serotonin receptors) .
  • Receptor-Specific Agonism: GPR139 agonists () with pyrrolotriazinone cores highlight the role of heterocycles in receptor binding. The target compound’s thiophene may offer distinct electronic properties for interacting with non-overlapping targets .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : The 4-methoxyphenyl group (common in anti-cancer analogs like 40 ) may stabilize charge transfer interactions, while the thiophene’s electron-rich nature could favor π-π stacking in hydrophobic pockets .

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